EGFR Mutant Selectivity Window: 8-Chloro-2-amino Scaffold-Derived Inhibitor vs. Wild-Type EGFR
A derivative built on the 8-chloro-2-aminopyrimido[5,4-d]pyrimidine scaffold (BDBM50493289 / CHEMBL2426278) exhibited an IC50 of 5.60 nM against the EGFR L858R/T790M double mutant in NCI-H1975 cells, compared with an IC50 of 770 nM against wild-type EGFR in LoVo cells — a 137.5-fold selectivity window. This contrasts with earlier pyrimido[5,4-d]pyrimidine-based EGFR inhibitors (e.g., BDBM50453609 / CHEMBL354521), which showed only micromolar potency (IC50 = 40,000 nM) against EGFR-driven DNA synthesis, lacking mutant selectivity [1][2].
| Evidence Dimension | EGFR L858R/T790M double mutant vs. wild-type selectivity |
|---|---|
| Target Compound Data | IC50 = 5.60 nM (EGFR L858R/T790M, NCI-H1975 cells); IC50 = 770 nM (EGFR WT, LoVo cells) |
| Comparator Or Baseline | Earlier pyrimido[5,4-d]pyrimidine EGFR inhibitor (BDBM50453609): IC50 = 40,000 nM (EGFR WT, ER 22 cells) |
| Quantified Difference | 137.5-fold selectivity for EGFR L858R/T790M over WT; ≥7,140-fold improvement in mutant potency vs. comparator |
| Conditions | Fluorescence phosphorylation assay; 2 h incubation; NCI-H1975 (mutant), LoVo (WT) cell lines |
Why This Matters
The >100-fold mutant selectivity window — unattainable with earlier pyrimido[5,4-d]pyrimidine chemotypes — enables procurement decisions for targeted oncology programs requiring wild-type EGFR sparing to avoid on-target skin and GI toxicities.
- [1] BindingDB Entry BDBM50493289, CHEMBL2426278. IC50 data for EGFR L858R/T790M and WT inhibition. View Source
- [2] BindingDB Entry BDBM50453609, CHEMBL354521. IC50 data for EGFR inhibition in ER 22 cells. View Source
